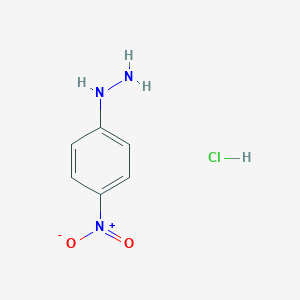

4-Nitrophenylhydrazine hydrochloride

説明

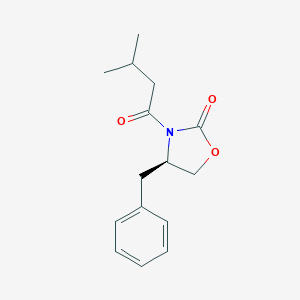

4-Nitrophenylhydrazine hydrochloride is a chemical compound that is part of the phenylhydrazine family, which are known for their applications in various chemical reactions and analyses. The compound is characterized by the presence of a nitro group attached to the phenyl ring, which significantly influences its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of 4-nitrophenylhydrazine can be achieved through various reactions. For instance, the condensation reaction of salicylaldehyde with 4-nitrophenylhydrazine results in the formation of salicylaldehyde 4-nitrophenylhydrazone, which exhibits a planar structure . Additionally, 4-nitrophenyl-1-piperidinostyrene reacts with aromatic diazonium salts to form arylhydrazonal, which can further react with active methylene compounds to yield pyridazine derivatives, or with hydroxylamine hydrochloride to produce oxadiazole and 1,2,3-triazole derivatives .

Molecular Structure Analysis

The molecular structure of compounds related to 4-nitrophenylhydrazine, such as salicylaldehyde 4-nitrophenylhydrazone, shows a planar configuration with the nitro group slightly inclined to the plane of the molecule. Intermolecular hydrogen bonding is observed between the imino and nitro groups, which facilitates the formation of a crystal structure . Similarly, the structure of 2,4-dinitrophenylhydrazine, a related compound, reveals that the nitro groups and the amino group of the hydrazine side chain are almost in the same plane as the phenyl ring, with hydrogen bonds maintaining the three-dimensional arrangement of the molecules .

Chemical Reactions Analysis

4-Nitrophenylhydrazine and its derivatives participate in various chemical reactions. For example, 4-nitrophenylhydrazine reacts with formaldehyde to produce a range of products, including glyoxal bis(4-nitrophenylhydrazone) and other compounds with complex structures . In another study, 2-nitrophenylhydrazine, a compound similar to 4-nitrophenylhydrazine, is used as a selective reagent for the colorimetric determination of carboxylic acid anhydrides and chlorides, forming corresponding hydrazides that give a blue color in aqueous basic solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrophenylhydrazine derivatives are influenced by the presence of the nitro group. The planar structure and the ability to form intermolecular hydrogen bonds affect the crystallinity and stability of these compounds . The reactivity of these compounds with various reagents, such as formaldehyde and diazonium salts, demonstrates their utility in synthesizing a wide range of chemical structures . Additionally, the genotoxic effects of some nitrosohydrazinecarboxamides, which are structurally related to 4-nitrophenylhydrazine, have been studied, indicating their cytotoxic activity without inducing recombinogenic and mutagenic events in surviving cells .

科学的研究の応用

Analytical Chemistry Applications

One of the significant applications of 4-nitrophenylhydrazine hydrochloride is in analytical chemistry, where it serves as a derivatization agent. Luo et al. (2018) developed a high-performance liquid chromatography-ultraviolet (HPLC-UV) method using 3-nitrophenylhydrazine hydrochloride for the determination of 4-nitrobenzaldehyde in chloramphenicol, showcasing its ability to enhance the specificity and sensitivity of analytical methods for detecting potential genotoxic impurities in pharmaceuticals (Luo, Gu, Li, Zheng, & Zheng, 2018).

Sensor Development

In sensor technology, 4-nitrophenylhydrazine hydrochloride has been employed in the development of electrochemical sensors. Alam et al. (2021) highlighted its use in creating a sensor for 4-Nitrophenylhydrazine (4-NPHyd) detection, utilizing ZnO/SnO2 nanoparticle-decorated glassy carbon electrodes. This sensor demonstrated exceptional sensitivity and selectivity, indicating its potential for environmental monitoring and safety assessments (Alam, Uddin, Rahman, Asiri, & Islam, 2021).

Synthetic Applications

The role of 4-nitrophenylhydrazine hydrochloride extends into synthetic chemistry, where it is utilized in the preparation of various compounds. Obermayer, Glasnov, and Kappe (2011) reported on its use in a microwave-assisted synthesis of 4-(pyrazol-1-yl)carboxanilides, a class of compounds with potential biological activity. This method significantly reduced the synthesis time while improving yields, underscoring the reagent's contribution to efficient synthetic methodologies (Obermayer, Glasnov, & Kappe, 2011).

Safety And Hazards

4-Nitrophenylhydrazine hydrochloride is harmful if swallowed or in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

特性

IUPAC Name |

(4-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWXDCOPVYATOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883520 | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenylhydrazine hydrochloride | |

CAS RN |

636-99-7 | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (4-nitrophenyl)-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-nitrophenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyridine, 4-[fluoro(trimethylsilyl)methyl]-(9CI)](/img/structure/B134924.png)

![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)